{[4-(DIISOPROPYLAMINO)-6-(2-NITRILOETHOXY)-1,3,5-TRIAZIN-2-YL]OXY}METHYL CYANIDE
Overview
Description
{[4-(DIISOPROPYLAMINO)-6-(2-NITRILOETHOXY)-1,3,5-TRIAZIN-2-YL]OXY}METHYL CYANIDE is a complex organic compound characterized by its unique triazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(DIISOPROPYLAMINO)-6-(2-NITRILOETHOXY)-1,3,5-TRIAZIN-2-YL]OXY}METHYL CYANIDE typically involves multiple steps, starting with the preparation of the triazine ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
{[4-(DIISOPROPYLAMINO)-6-(2-NITRILOETHOXY)-1,3,5-TRIAZIN-2-YL]OXY}METHYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
{[4-(DIISOPROPYLAMINO)-6-(2-NITRILOETHOXY)-1,3,5-TRIAZIN-2-YL]OXY}METHYL CYANIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of {[4-(DIISOPROPYLAMINO)-6-(2-NITRILOETHOXY)-1,3,5-TRIAZIN-2-YL]OXY}METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and cyanide-containing molecules. Examples include:
- 2,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets {[4-(DIISOPROPYLAMINO)-6-(2-NITRILOETHOXY)-1,3,5-TRIAZIN-2-YL]OXY}METHYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications and a subject of extensive research.
Properties
IUPAC Name |
2-[[4-(cyanomethoxy)-6-[di(propan-2-yl)amino]-1,3,5-triazin-2-yl]oxy]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9(2)19(10(3)4)11-16-12(20-7-5-14)18-13(17-11)21-8-6-15/h9-10H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOSYMQNVGSTFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NC(=NC(=N1)OCC#N)OCC#N)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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